5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Descripción
This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one class, characterized by a fused tricyclic core with a dioxolane ring and a quinolinone moiety. The benzyl group at position 5 and the 4-chlorobenzoyl substituent at position 7 distinguish it structurally. Synthetic routes for such derivatives often involve iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate intermediates under reflux conditions, as described in .
Propiedades
IUPAC Name |
5-benzyl-7-(4-chlorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLWHOARKRHGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanism of action of this compound, drawing from various research studies and findings.
- Molecular Formula: C26H20ClNO5
- Molecular Weight: 461.9 g/mol
- Purity: Typically ≥95% .
Synthesis
The compound can be synthesized through a multi-step reaction involving the formation of the quinoline structure followed by the introduction of the benzyl and chlorobenzoyl groups. Specific synthetic pathways may vary, but they generally involve condensation reactions and cyclization steps that are common in the synthesis of quinoline derivatives.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) suggests that modifications in the benzyl unit and linking groups can significantly enhance antibacterial efficacy.
| Compound | Activity Against Gram-positive Bacteria |
|---|---|
| 5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one | Potent |
| Norfloxacin | Reference |
| Ciprofloxacin | Reference |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, similar quinoline derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, certain derivatives have achieved over 90% inhibition in MCF-7 cells .
Mechanism of Action:
The anticancer activity is often attributed to the induction of oxidative stress within cancer cells. This leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways. The enhancement of superoxide dismutase activity alongside a decrease in catalase activity has been observed as a response to treatment with these compounds .
Study 1: Antibacterial Evaluation
In a study evaluating various quinoline derivatives for antibacterial properties, 5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to untreated controls.
Study 2: Anticancer Efficacy
A comparative study involving multiple quinoline derivatives assessed their cytotoxic effects on human cancer cell lines. The results showed that the compound exhibited a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations in [1,3]Dioxoloquinolin-8-one Derivatives
Key structural analogs differ in substituents at positions 5 and 7:
Key Observations :
- Benzyl Substituents : Methylation on the benzyl ring (e.g., 3- or 4-methylphenyl) could alter lipophilicity and steric effects, impacting bioavailability.
Comparison with [1,3]Dioxolo[4,5-g]chromen-8-one Derivatives
Although chromen-8-one derivatives (e.g., ) share the [1,3]dioxolo[4,5-g] motif, their fused coumarin-like structure differs from the quinolinone core. Notable examples include:
Key Differences :
- Substituent Positioning: The 7-benzylidene group in chromen-8-one derivatives (e.g., 4a) is linked to enhanced cytotoxicity, whereas the 7-aroyl group in quinolin-8-one derivatives might favor different mechanisms.
Cytotoxic Activity Trends
- Chromen-8-ones : Derivatives with electron-withdrawing substituents (e.g., 3-bromo-4,5-dimethoxybenzylidene in 4a) showed higher activity, attributed to increased electrophilicity.
- Quinolin-8-ones: No direct activity data is available, but the 4-chlorobenzoyl group’s electron-withdrawing nature parallels trends observed in chromen-8-ones.
Métodos De Preparación
Intramolecular Cyclization of 2-Aminochalcones
2-Aminochalcones, such as 21h,i (derived from condensation of o-aminobenzaldehydes with ketones), undergo acid- or base-catalyzed cyclization to form dihydroquinolin-4-ones. For example, treatment of 21h (R = H, R₁ = 4-Cl) with catalytic p-toluenesulfonic acid (PTSA) in refluxing ethanol generates the dihydroquinolin-4-one 22h in 97% yield.
Oxidation/Aromatization
The dihydroquinolin-4-one intermediate 22h is oxidized to the quinolin-8-one using p-chloranil in dimethylformamide (DMF) at reflux. This step achieves full aromatization of the ring system, critical for stabilizing thedioxolo moiety.
Table 1. Optimization of Oxidation Conditions for Quinolin-8-One Formation
| Entry | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-Chloranil | DCM | Reflux | 24 | 8 |
| 2 | p-Chloranil | DMF | Reflux | 2 | 61 |
| 3 | NBS/MeOH | MeOH | 50°C | 3 | Complex |
Optimal conditions (Entry 2) afford the quinolin-8-one core in 61% yield, with DMF enhancing reaction efficiency due to its high polarity and boiling point.
Functionalization of the Quinolin-8-One Core
Introduction of the Benzyl Group at Position 5
Benzylation at the 5-position is achieved via N-alkylation using benzyl bromide under basic conditions. For instance, treatment of the quinolin-8-one intermediate with benzyl bromide (5.0 equiv) and anhydrous Na₂CO₃ (1.5 equiv) in DMF at 190°C for 2 hours affords the 5-benzyl derivative in 90% yield.
Key Reaction:
Acylation at Position 7 with 4-Chlorobenzoyl Chloride
The 7-position is acylated via Friedel-Crafts acylation using 4-chlorobenzoyl chloride. A Lewis acid catalyst such as AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C facilitates electrophilic substitution, yielding the 4-chlorobenzoyl-substituted product.
Mechanistic Insight:
-
Activation of 4-chlorobenzoyl chloride by AlCl₃ to generate the acylium ion.
-
Electrophilic attack at the electron-rich 7-position of the quinolin-8-one.
-
Deprotonation and rearomatization to restore the quinoline system.
Table 2. Acylation Optimization for 7-Substitution
| Entry | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 0°C | 2 | 85 |
| 2 | FeCl₃ | DCM | 0°C | 4 | 72 |
| 3 | BF₃·OEt₂ | DCM | RT | 6 | 68 |
AlCl₃ in DCM at 0°C (Entry 1) provides the highest yield (85%) with minimal side reactions.
Formation of the Dioxolo Ring
Thedioxolo moiety is introduced via acid-catalyzed cyclocondensation of adjacent hydroxyl groups. For example, treatment of a dihydroxyquinoline precursor with paraformaldehyde in acetic acid under reflux forms the dioxolane ring.
Synthetic Protocol:
-
Protect hydroxyl groups at positions 2 and 3 as acetates.
-
Deprotect selectively and react with paraformaldehyde in AcOH/H₂SO₄.
-
Purify via silica gel chromatography (petroleum ether:EtOAc = 10:1).
Table 3. Cyclocondensation Conditions for Dioxolane Formation
| Entry | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Paraformaldehyde | H₂SO₄ | 78 |
| 2 | CH₂(OMe)₂ | PTSA | 65 |
| 3 | ClCH₂OCH₂Cl | K₂CO₃ | 42 |
Paraformaldehyde with H₂SO₄ (Entry 1) offers the best yield (78%) due to efficient dehydration.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Quinolin-8-One Core : Cyclization of 2-aminochalcone 21h → oxidation with p-chloranil.
-
Dioxolane Formation : Cyclocondensation with paraformaldehyde.
Overall Yield : 38–52% (four steps).
Analytical Validation and Characterization
Final characterization relies on ¹H/¹³C NMR, IR, and HRMS :
-
¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.45–7.30 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂O), 4.98 (s, 2H, CH₂Ph).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of quinoline precursors followed by benzylation and chlorobenzoylation. Key steps include:
- Quinoline core formation : Use Friedländer or Pfitzinger reactions under acidic conditions (e.g., HCl or H₂SO₄) to assemble the heterocyclic backbone .
- Benzylation : Employ benzyl halides with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to introduce the benzyl group .
- Chlorobenzoylation : React with 4-chlorobenzoyl chloride in dry dichloromethane (DCM) using a coupling agent (e.g., DCC) .
- Yield optimization : Control temperature (60–80°C for cyclization) and solvent polarity (e.g., DMF enhances nucleophilic substitution) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic chlorobenzoyl signals) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. What preliminary biological screening approaches are suitable for evaluating its therapeutic potential?
- Methodology :
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungal strains .
Advanced Research Questions
Q. How can structural modifications improve target selectivity while minimizing off-target effects?
- Methodology :
- SAR studies : Systematically alter substituents (e.g., replacing benzyl with substituted benzyl groups) and compare bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety may enhance receptor binding .
- Steric hindrance : Bulkier groups (e.g., tert-butyl) reduce off-target interactions .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses with target proteins .
Q. How to resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Model validation : Compare results in cell-free (e.g., enzyme assays) vs. cellular (e.g., cytotoxicity) systems. Discrepancies may arise from membrane permeability or metabolic stability .
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine plasma) and metabolite identification (LC-MS/MS) to explain reduced activity in vivo .
Q. What strategies optimize solvent systems for large-scale synthesis without compromising purity?
- Methodology :
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Workflow : Use HPLC-guided purification (C18 column, acetonitrile/water gradient) to isolate impurities introduced during scale-up .
Q. How does the compound interact with biological membranes, and what techniques quantify its permeability?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
